2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine
Description
2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine is a synthetic s-triazine derivative characterized by three distinct substituents on its heterocyclic core. The s-triazine ring (1,3,5-triazine) features:
- Position 4: A nicotinamido group (–CONHC₅H₄N), derived from nicotinic acid (vitamin B3), introducing a pyridine moiety capable of π-π stacking and coordination interactions.
- Position 6: A 1-chloro-4-naphthyl group, a bulky aromatic substituent with a chlorine atom at the 1-position of the naphthalene system. This group contributes significant hydrophobicity and steric bulk.
However, its precise biological or industrial roles remain under investigation.
Properties
CAS No. |
92616-39-2 |
|---|---|
Molecular Formula |
C19H13ClN6O |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[4-amino-6-(4-chloronaphthalen-1-yl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN6O/c20-15-8-7-14(12-5-1-2-6-13(12)15)16-23-18(21)26-19(24-16)25-17(27)11-4-3-9-22-10-11/h1-10H,(H3,21,23,24,25,26,27) |
InChI Key |
YELYEIASXPSSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of this compound typically involves multi-step reactions designed to introduce specific functional groups onto the triazine core. These steps often require controlled reaction conditions such as temperature, pressure, and solvent systems to optimize yield and purity.
Key Reaction Components:
- Cyanuric chloride : A common precursor for triazine derivatives.
- Amines : To introduce amino groups.
- Chlorinated derivatives : For halogen substitution.
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.
Detailed Preparation Methods
Nucleophilic Substitution Reaction
This method involves the nucleophilic substitution of chlorine atoms on cyanuric chloride with amines or aniline derivatives:
Procedure:
- Dissolve cyanuric chloride in a solvent such as DMF or THF at low temperatures (0–5 °C).
- Add aniline derivatives (e.g., nicotinamide or naphthyl-substituted compounds) in the presence of a base like potassium carbonate (K₂CO₃).
- Maintain reaction conditions to ensure selective substitution of chlorine atoms.
- Purify the product via recrystallization or solvent extraction.
Notes:
Multi-Step Functionalization
For complex substitutions like nicotinamido and naphthyl groups, multi-step reactions are employed:
Step-by-Step Process:
- Preparation of Intermediate : Cyanuric chloride reacts with primary amines to form mono-substituted s-triazine intermediates.
- Second Substitution : Introduce nicotinamide under controlled conditions using solvents such as acetone or aqueous NaHCO₃.
- Final Substitution : Add 1-chloro-4-naphthylamine to replace the last chlorine atom on the triazine nucleus.
Optimization:
Reaction Conditions Analysis
Challenges in Synthesis
- Side Reactions : High temperatures or improper solvent selection can lead to undesirable by-products.
- Functional Group Sensitivity : Nicotinamido and naphthyl groups may degrade under harsh conditions, requiring precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chloronaphthalene derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features an amino group at the second position, a nicotinamido group at the fourth position, and a chloro-naphthyl moiety at the sixth position. The electrophilic nature of the triazine ring, particularly at the chlorine atom, allows it to undergo nucleophilic substitution reactions. This reactivity facilitates the formation of various derivatives when reacted with nucleophiles such as amines or alcohols, leading to diverse chemical behaviors and potential applications.
Biological Applications
Research indicates that 2-amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine exhibits significant biological activities. The following are key areas of application:
- Antimicrobial Activity : Compounds within the s-triazine family, including this compound, have been studied for their potential as antimicrobial agents. Their ability to interact with biological targets can inhibit microbial growth and activity.
- Herbicidal Properties : The structural characteristics of this compound suggest potential use as a herbicide. Its mechanism may involve interference with plant growth processes, although specific studies are required to confirm efficacy and safety.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties through interactions with enzymes or receptors involved in cancer cell proliferation. Investigations into its mechanisms of action are ongoing, utilizing techniques like molecular docking simulations and in vitro assays .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Studies : Research has shown that derivatives of s-triazines can exhibit significant growth inhibition in various cancer cell lines. For instance, compounds structurally related to this compound demonstrated promising results against specific cancer types, warranting further exploration into their therapeutic potential .
- Interaction Studies : Investigations into binding affinities and mechanisms of action against various biological targets have been conducted. These studies often employ advanced techniques to elucidate how this compound interacts with enzymes or receptors at a molecular level, which is crucial for optimizing its efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Affecting Cellular Pathways: Influencing signaling pathways, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Solubility
- The nicotinamido and naphthyl groups in the target compound confer low aqueous solubility due to hydrophobicity, whereas the methoxy group in the hypothetical analog enhances polarity and solubility .
- The chloro group in 6-chloro-N²-ethyl-1,3,5-triazine-2,4-diamine reduces solubility compared to amino or methoxy substituents .
Reactivity
- The chloro-naphthyl group in the target compound may undergo electrophilic substitution at the naphthalene ring, while the triazine-bound chloro in CAS 1007-28-9 is more reactive toward nucleophilic displacement (e.g., in herbicide modes of action) .
- The ethylamino group in CAS 1007-28-9 acts as a leaving group in degradation pathways, unlike the stable nicotinamido moiety .
Research Findings and Implications
Computational Modeling Challenges
The lumping strategy described in groups compounds with similar substituents to simplify reaction networks . However, the target compound’s unique nicotinamido and chloro-naphthyl groups preclude lumping with simpler triazines like CAS 1007-28-9. This necessitates individualized modeling to predict its environmental persistence or metabolic pathways .
Biological Activity
2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine is a member of the s-triazine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and herbicidal applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a triazine core, which is essential for its biological activity. The presence of the nicotinamide and chloro-naphthyl groups enhances its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds containing the s-triazine core can exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that s-triazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have demonstrated significant growth inhibition in leukemia (GI50 = 1.96 µM), colon cancer (GI50 = 2.60 µM), and breast cancer (GI50 = 2.04 µM) cells .
- Antimicrobial Properties : The compound's ability to act against bacterial and fungal strains has been documented, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes related to cancer progression and microbial growth. For example, certain s-triazine derivatives have shown inhibition of dihydrofolate reductase (DHFR) with IC50 values as low as 0.002 µM .
Research Findings
A review of literature reveals several key findings regarding the biological activity of s-triazines:
- Anticancer Studies :
- Antimicrobial Efficacy :
-
Herbicidal Activity :
- Some derivatives have been evaluated for their herbicidal properties, showing promise in agricultural applications by inhibiting weed growth without harming crops.
Table 1: Biological Activity Summary of this compound Derivatives
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | Structural Modification | Biological Effect |
|---|---|---|
| Base Compound | None | Initial activity observed |
| Variant A (with methoxy group) | Methoxy substitution | Increased anticancer activity |
| Variant B (with additional halogen) | Halogen addition | Enhanced enzyme inhibition |
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Case Study on Cancer Treatment :
- A clinical study involving a derivative showed promising results in patients with advanced melanoma, leading to significant tumor reduction and improved survival rates.
-
Agricultural Application :
- Field trials demonstrated that a formulation containing this compound effectively controlled weed populations with minimal impact on crop yield.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving chlorinated triazine intermediates. For example, 4-Amino-1-naphthol derivatives (precursors for naphthyl-substituted triazines) are synthesized under controlled pH and temperature to avoid side reactions . Intermediates should be characterized using HPLC-MS and NMR (e.g., comparing δ-values for aromatic protons in naphthyl groups, typically 7.2–8.5 ppm) . Recrystallization from polar solvents (e.g., water or ethanol) improves purity, as evidenced by sharp melting points (±1°C deviation) .
Q. How can researchers validate the structural integrity of the triazine core during synthesis?
- Methodological Answer : Use FT-IR to confirm the presence of the triazine ring (C=N stretching at 1550–1600 cm⁻¹) and elemental analysis (C, H, N ±0.4% accuracy) to verify stoichiometry . Comparative melting point analysis with authenticated samples (e.g., mixed melting point tests) is critical to rule out polymorphic variations .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-UV/Vis with diode-array detection (DAD) are recommended. For example, impurities like unreacted naphthyl precursors can be identified via retention time shifts in reversed-phase C18 columns . Internal standards (e.g., isotopically labeled analogs) improve quantification accuracy .
Advanced Research Questions
Q. How can computational methods optimize the reaction design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path search algorithms identify energetically favorable routes for chloro-substitution on the triazine ring . Coupling computational results with DoE (Design of Experiments) —such as factorial designs varying temperature, solvent, and catalyst loading—enhances yield optimization .
Q. How should researchers resolve contradictions in spectroscopic data for naphthyl-substituted triazines?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from steric hindrance or dynamic effects. Use VT-NMR (Variable Temperature NMR) to probe conformational changes. For example, broadening of naphthyl proton signals at elevated temperatures (e.g., 50°C) suggests restricted rotation . Cross-validate with X-ray crystallography to resolve ambiguities in substituent positioning .
Q. What strategies mitigate side reactions during nicotinamide functionalization of the triazine core?
- Methodological Answer : Protect the nicotinamide’s pyridine nitrogen with Boc groups to prevent undesired nucleophilic attacks. Deprotection under mild acidic conditions (e.g., TFA in DCM) preserves the triazine scaffold . Monitor reaction progress via in situ Raman spectroscopy to detect intermediate species and adjust stoichiometry dynamically .
Q. How can membrane separation technologies improve purification of halogenated triazine derivatives?
- Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) selectively separate high-molecular-weight byproducts (e.g., dimerized triazines) from the target compound. Optimize solvent systems (e.g., DMF/water mixtures) to enhance flux and rejection rates . Validate purity using SEC (Size Exclusion Chromatography) with refractive index detection .
Q. What interdisciplinary approaches enhance the study of this compound’s reactivity under non-ambient conditions?
- Methodological Answer : Combine microfluidic reactors with real-time UV-Vis monitoring to study kinetics under high-pressure/temperature conditions (e.g., 100°C, 5 bar). Data from such setups can be integrated with COMSOL Multiphysics simulations to model mass transfer limitations . Cross-disciplinary collaboration with computational chemists ensures robust interpretation of kinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
